molecular formula C13H14O3 B095588 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one CAS No. 18381-99-2

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Cat. No.: B095588
CAS No.: 18381-99-2
M. Wt: 218.25 g/mol
InChI Key: AQXPHIBTEWIJBS-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is an organic compound with the molecular formula C13H12O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of methyl phenyl ketone with methoxyacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxy-6-methyl-2H-pyran-2-one: Similar structure but lacks the phenyl group.

    4-Hydroxy-6-methyl-2H-pyran-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.

    4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar structure but has a phenethyl group instead of a methyl group.

Uniqueness: 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methoxy-2-methyl-2-phenyl-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPHIBTEWIJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282023
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-99-2
Record name MLS002638964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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